REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][C:9](=O)[C:8]([CH3:13])([CH3:12])[C:5]2=[N:6][CH:7]=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][CH2:9][C:8]([CH3:13])([CH3:12])[C:5]2=[N:6][CH:7]=1 |f:1.2.3.4|
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Name
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|
Quantity
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300 mg
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Type
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reactant
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Smiles
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BrC=1C=C2C(=NC1)C(C(N2)=O)(C)C
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Name
|
|
Quantity
|
1.131 mL
|
Type
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reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
|
Quantity
|
3 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Type
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CUSTOM
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Details
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After purification 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
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Type
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CUSTOM
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Details
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was obtained as a white solid
|
Name
|
|
Type
|
|
Smiles
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BrC=1C=C2C(=NC1)C(CN2)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |